

An In-depth Technical Guide to Guanosine-5'[(β,y)-imido]triphosphate (GMP-PNP)

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Compound of Interest		
Compound Name:	NO-Feng-PDEtMPPi	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-5'-[(β , γ)-imido]triphosphate, commonly known as GMP-PNP or Gpp(NH)p, is a non-hydrolyzable analog of guanosine triphosphate (GTP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of GTP. This modification renders the terminal phosphate bond resistant to cleavage by GTPases, the enzymes that hydrolyze GTP to GDP.[2] This property of GMP-PNP makes it an invaluable tool in the study of G-protein signaling, protein synthesis, and other GTP-dependent cellular processes. By binding to and locking GTP-binding proteins (G-proteins) in their active conformation, GMP-PNP allows researchers to investigate the downstream effects of G-protein activation in a controlled manner.[1][3][4]

Physical and Chemical Properties

GMP-PNP is a synthetic organic compound typically supplied as a white powder.[1] It is commercially available, often as a trisodium salt hydrate.[1]

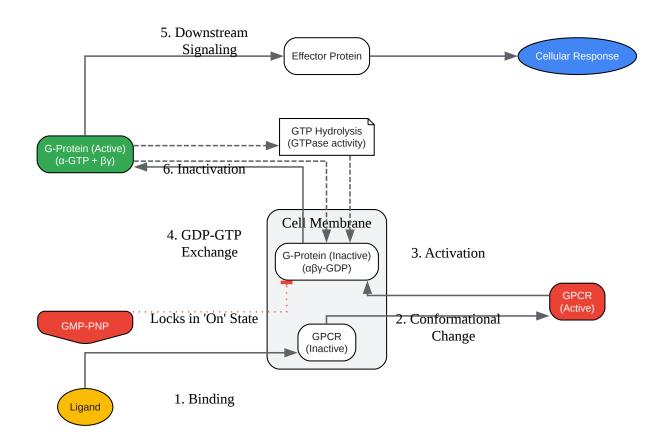


Property	Value	Source
Synonyms	GMP-PNP, Gpp(NH)p, Guanylyl imidodiphosphate, 5'- Guanylyl-imidodiphosphate	[1][2]
Molecular Formula	C10H14N6Na3O13P3 · xH2O	[1]
Molecular Weight	588.14 g/mol (anhydrous basis)	[1]
CAS Number	148892-91-5 (trisodium salt)	[1]
Appearance	White powder	[1]
Solubility	50 mg/mL in water	[1]
Purity	≥85% (by HPLC)	[1]
Storage Temperature	-70°C	[1]

G-Protein Signaling Pathway

G-proteins are a family of proteins that act as molecular switches inside cells, and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. The activation and deactivation of G-proteins are tightly regulated by the binding and hydrolysis of GTP.





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G-Protein Signaling Pathway and the Role of GMP-PNP.

In the canonical G-protein signaling pathway, the binding of an extracellular ligand to a G-protein-coupled receptor (GPCR) induces a conformational change in the receptor. This allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. The G-protein releases GDP and binds GTP, causing the dissociation of the G α subunit from the G $\beta\gamma$ dimer. Both the GTP-bound G α subunit and the G $\beta\gamma$ dimer can then modulate the activity of downstream effector proteins, leading to a cellular response. The signaling is terminated by the intrinsic GTPase activity of the G α subunit, which hydrolyzes GTP to GDP, leading to the re-association of the G α and G $\beta\gamma$ subunits. GMP-PNP, being non-hydrolyzable, can bind to the G-protein in place of GTP, leading to persistent activation of the G-protein and its downstream signaling pathways.



Experimental Protocols Preparation and Storage of GMP-PNP Stock Solutions

Proper preparation and storage of GMP-PNP solutions are critical for its stability and experimental success.

Materials:

- GMP-PNP trisodium salt hydrate
- · High-purity water
- Buffer of choice (e.g., 50-100 mM Tris-HCl, pH 7.0-8.5)
- Sterile microcentrifuge tubes

Protocol:

- Reconstitution: Dissolve GMP-PNP in the chosen buffer to a desired stock concentration (e.g., 10 mg/mL or 100 mM).[2] Ensure the pH of the final solution is between 7.0 and 8.5, as GMP-PNP is unstable in acidic conditions.[2]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -70°C. Under these conditions, stock solutions are stable for up to 3 months with minimal hydrolysis.[2] For short-term storage, some studies have reported stability for up to a week at -20°C.[2]

Analysis of the 48S Pre-initiation Complex

GMP-PNP is used to trap the 48S pre-initiation complex in translation studies by inhibiting the GTP hydrolysis required for the joining of the 60S ribosomal subunit.[5]

Materials:

Rabbit reticulocyte lysate (RRL)

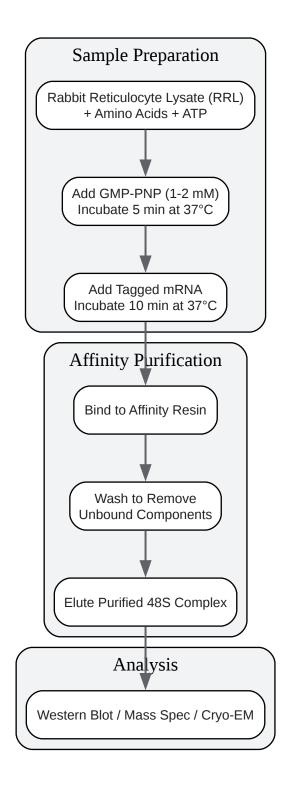


- Tagged mRNA of interest
- GMP-PNP stock solution (e.g., 20 mM)
- ATP stock solution
- · Amino acid mixture
- Affinity purification resin (e.g., streptavidin-sepharose for biotin-tagged mRNA)
- Binding and wash buffers

Protocol:

- Reaction Setup: In a microcentrifuge tube, combine RRL with an amino acid mixture and ATP.
- GMP-PNP Addition: Add GMP-PNP to a final concentration of 1-2 mM and incubate for 5 minutes at 37°C to inhibit GTP hydrolysis.[5]
- Initiation Complex Assembly: Add the tagged mRNA to the reaction mixture and incubate for an additional 10 minutes at 37°C to allow the formation of the 48S pre-initiation complex.[5]
- Affinity Purification:
 - Equilibrate the affinity resin with a binding buffer.
 - Add the reaction mixture to the equilibrated resin and incubate with gentle mixing to allow the tagged 48S complex to bind.
 - Wash the resin with wash buffer to remove unbound components.
- Elution and Analysis: Elute the purified 48S complexes from the resin. The composition and structure of the complex can then be analyzed by methods such as Western blotting, mass spectrometry, or cryo-electron microscopy.





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Experimental Workflow for 48S Pre-initiation Complex Analysis.

Crystallization of FtsZ in the Presence of Gpp(NH)p



Gpp(NH)p can be used as a GTP analog to obtain crystal structures of FtsZ, a key protein in bacterial cell division.

Materials:

- Purified FtsZ protein
- Gpp(NH)p solution
- Crystallization buffer (e.g., 28% PEG 4000, 0.1 M Tris-HCl pH 8.7, 0.2 M Li₂SO₄)
- Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Protocol:

- Complex Formation: Mix the purified FtsZ protein with Gpp(NH)p to a final concentration that facilitates binding.
- Crystallization Setup: Set up crystallization trials by mixing the FtsZ-Gpp(NH)p complex solution with the crystallization buffer in the wells of a crystallization plate.
- Incubation and Observation: Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.
- Crystal Harvesting and Data Collection: Once crystals of sufficient size are obtained, they
 can be harvested, cryo-protected if necessary, and used for X-ray diffraction analysis to
 determine the three-dimensional structure of the FtsZ-Gpp(NH)p complex.

Quality Control and Analytical Methods

The purity of GMP-PNP is crucial for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nucleotides.

A typical HPLC method for the analysis of guanosine derivatives would involve:

Column: A reverse-phase column, such as a C18 column.



- Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile)
 gradient.[7]
- Detection: UV detection at a wavelength where guanosine has maximum absorbance (around 255-270 nm).[7][8]

This method can separate GMP-PNP from potential impurities such as GDP, GMP, and guanosine. Commercial suppliers of GMP-PNP typically provide a certificate of analysis with the specified purity determined by HPLC.

Conclusion

Guanosine-5'-[(β , γ)-imido]triphosphate is an indispensable tool for researchers in various fields of life sciences. Its ability to act as a non-hydrolyzable GTP analog provides a powerful means to study the structure and function of GTP-binding proteins and their roles in cellular signaling, protein synthesis, and other fundamental biological processes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of GMP-PNP in research and drug development.

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